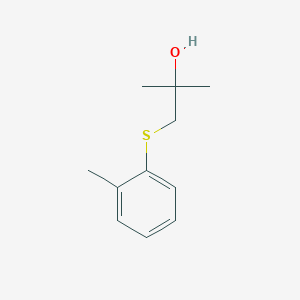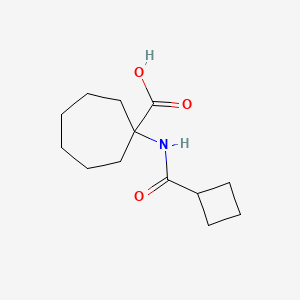![molecular formula C22H27ClN2O5 B14896145 3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14896145.png)
3-({2-[2-(4-Chloro-2-methylphenoxy)propanoyl]hydrazinyl}carbonyl)-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] is a complex organic compound with a unique bicyclic structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its structure features a bicyclo[2.2.1]heptane core with multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] involves several steps. One common method starts with the preparation of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, which can be synthesized via catalytic hydrogenation of bicyclo[2.2.1]-hept-5-en-2,3-dicarboxylic acid disodium . The reaction typically uses a 20-120 mesh aluminum-nickel alloy catalyst at a temperature of 15-40°C and atmospheric pressure, yielding a high product output .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and hydrazide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include various substituted bicyclo[2.2.1]heptane derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives have numerous scientific research applications:
Chemistry: Used as intermediates in organic synthesis and as building blocks for complex molecules.
Biology: Studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for their therapeutic potential in treating various diseases.
Industry: Utilized as additives in polymer production and as nucleating agents to improve material properties.
作用機序
The mechanism of action of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid derivatives involves their interaction with specific molecular targets. These compounds can inhibit enzymes or bind to receptors, modulating biological pathways. The exact molecular targets and pathways depend on the specific functional groups and the overall structure of the compound.
類似化合物との比較
Similar Compounds
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: A simpler derivative with similar core structure but lacking additional functional groups.
7-Oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Contains an oxygen bridge, offering different reactivity and applications.
Bicyclo[2.2.1]heptane-1-carboxylates: Similar bicyclic structure with different functional groups, used in various synthetic applications.
Uniqueness
The uniqueness of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 7-(1-methylethylidene)-, mono[2-[2-(4-chloro-2-methylphenoxy)-1-oxopropyl]hydrazide] lies in its complex structure, which combines multiple functional groups, enabling diverse chemical reactivity and broad applications in scientific research and industry.
特性
分子式 |
C22H27ClN2O5 |
|---|---|
分子量 |
434.9 g/mol |
IUPAC名 |
3-[[2-(4-chloro-2-methylphenoxy)propanoylamino]carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C22H27ClN2O5/c1-10(2)17-14-6-7-15(17)19(22(28)29)18(14)21(27)25-24-20(26)12(4)30-16-8-5-13(23)9-11(16)3/h5,8-9,12,14-15,18-19H,6-7H2,1-4H3,(H,24,26)(H,25,27)(H,28,29) |
InChIキー |
LLEWHGWDWMPHCX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NNC(=O)C2C3CCC(C2C(=O)O)C3=C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


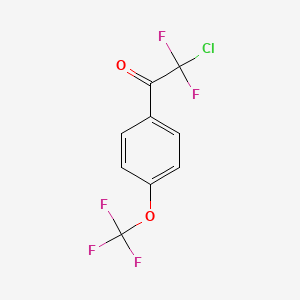
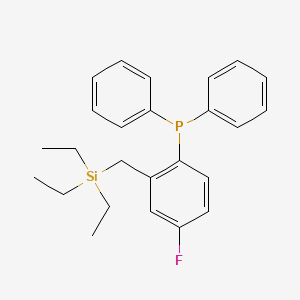
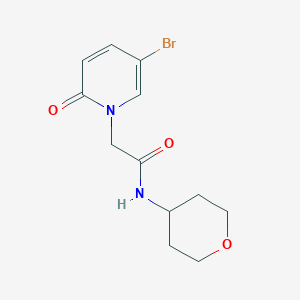
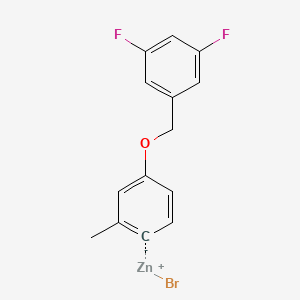
![2-{[(3,4-Dimethoxyphenyl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B14896089.png)
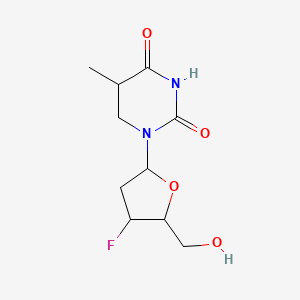
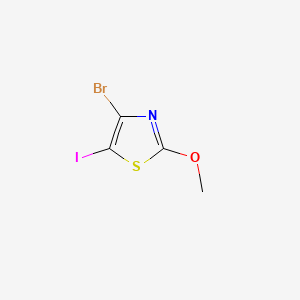

![3-amino-6-methyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B14896107.png)
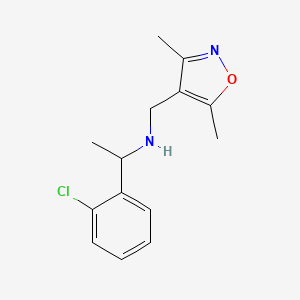
![8-Bromo-2-methoxypyrido[3,2-d]pyrimidine](/img/structure/B14896110.png)
